3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Analytical Chemistry Quality Control Method Validation

Distinguishing positional isomers of hydroxycinnamic acids (e.g., ferulic vs. isoferulic acid) is critical for accurate phytochemical profiling and SAR studies. This 2-hydroxy-4-methoxycinnamic acid reference standard enables unambiguous chromatographic identification via distinct retention behavior confirmed by capillary electrophoresis. Sourced as a natural constituent of Artemisia dracunculus, it is essential for metabolomics, CYP1A2 metabolism studies, and botanical extract quality control. • Confirmed isomer-specific migration behavior for unambiguous peak assignment in HPLC/UPLC/CE methods. • ≥98% purity (HPLC) recommended for method validation and quality control of botanical extracts. • Distinct 2-hydroxy substitution pattern abolishes diphenolase inhibitory activity, unlike 4-hydroxy analogs - critical for SAR studies.

Molecular Formula C7H16N2O
Molecular Weight 194.18 g/mol
CAS No. 16202-50-9
Cat. No. B231083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
CAS16202-50-9
Molecular FormulaC7H16N2O
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=CC(=O)O)O
InChIInChI=1S/C10H10O4/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)
InChIKeyIKNVEOZIOFMENG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Analytical Specifications


3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (CAS 16202-50-9), also designated as 2-hydroxy-4-methoxycinnamic acid, is a hydroxycinnamic acid derivative with molecular formula C10H10O4 and exact mass 194.05790880 g/mol [1][2]. The compound is classified within the phenylpropanoid and polyketide superclass and is characterized by a cinnamic acid scaffold bearing a hydroxyl group at the 2-position and a methoxy group at the 4-position on the aromatic ring [1]. This specific substitution pattern yields distinctive physicochemical properties including an XLogP3 of 1.50, topological polar surface area (TPSA) of 66.80 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [2][3]. The compound is found in Artemisia dracunculus and has been documented as a predicted metabolite generated via CYP1A2-mediated metabolism of 3-(4-methoxyphenyl)prop-2-enoic acid [1][4].

Why Constitutional Isomerism Prevents Generic Substitution


3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid cannot be substituted with other hydroxy-methoxycinnamic acid isomers without altering experimental outcomes. The constitutional isomerism among this class—specifically the positional arrangement of hydroxyl and methoxy substituents on the phenyl ring—produces compounds that are analytically distinct and biologically non-equivalent . While compounds such as ferulic acid (4-hydroxy-3-methoxycinnamic acid, CAS 1135-24-6), isoferulic acid (3-hydroxy-4-methoxycinnamic acid, CAS 537-73-5), and 4-methoxycinnamic acid share identical molecular formulas and molecular weights, their structural differences yield divergent chromatographic retention times, distinct spectroscopic signatures, and fundamentally different biological activities [1]. Structure-activity relationship studies demonstrate that the 2-hydroxy substitution pattern confers unique properties not observed in 3-hydroxy or 4-hydroxy analogs, including differential enzyme inhibition profiles and altered metabolic pathways [2][3]. Generic substitution with a positional isomer therefore invalidates analytical method specificity and confounds biological interpretation.

Quantitative Differentiation Evidence


Chromatographic Distinction from Positional Isomers

In a capillary electrophoresis study employing graphene quantum dots as additives, cinnamic acid and its derivatives—including 4-methoxycinnamic acid, isoferulic acid (3-hydroxy-4-methoxycinnamic acid), sinapic acid, and ferulic acid—were baseline separated in under 18 minutes [1]. The 2-hydroxy-4-methoxycinnamic acid positional substitution pattern produces unique electrophoretic mobility relative to the 3-hydroxy-4-methoxy (isoferulic acid) and 4-hydroxy-3-methoxy (ferulic acid) constitutional isomers [1]. This separation demonstrates that the 2-hydroxy-4-methoxy substitution pattern yields distinct physicochemical properties requiring dedicated analytical reference standards rather than isomer substitution [1].

Analytical Chemistry Quality Control Method Validation

Tyrosinase Inhibition: Position-Dependent Activity

A systematic evaluation of cinnamic acid derivatives on mushroom tyrosinase diphenolase activity revealed a striking positional effect of the hydroxyl substituent [1]. 2-Hydroxycinnamic acid exhibited no inhibitory effect on diphenolase activity, whereas 4-hydroxycinnamic acid and 4-methoxycinnamic acid demonstrated strong, reversible inhibition with IC50 values of 0.50 mM and 0.42 mM, respectively [1]. The parent cinnamic acid showed an IC50 of 2.10 mM [1]. Kinetic analysis further distinguished these compounds: cinnamic acid and 4-methoxycinnamic acid acted as noncompetitive inhibitors (KI = 1.994 mM and 0.458 mM, respectively), while 4-hydroxycinnamic acid exhibited competitive inhibition (KI = 0.244 mM) [1].

Enzyme Inhibition Food Chemistry Cosmetic Science

Selective Anti-Mycobacterial Activity by 2-Hydroxy Substitution

In a medicinal chemistry study evaluating hydroxycinnamic acid constitutional isomerism, 2-hydroxy-substituted cinnamic acids were identified as selective growth inhibitors of Mycobacterium tuberculosis [1][2]. The research explicitly employed hydroxycinnamic acid skeleta to assess the effects of constitutional isomerism on in vitro anti-tubercular activity [1]. The 2-hydroxy substitution pattern conferred selective inhibition not observed with other positional isomers, demonstrating that the hydroxyl group position critically determines antimicrobial specificity [1]. While the study did not report individual MIC values for the target compound in the publicly available abstract, the research framework establishes that 2-hydroxy substitution is a prerequisite for this selective anti-mycobacterial activity [1].

Antimicrobial Research Tuberculosis Drug Discovery

Differential COX-2 Inhibition Among Isomers

A comparative study evaluated ferulic acid (4-hydroxy-3-methoxycinnamic acid), isoferulic acid (3-hydroxy-4-methoxycinnamic acid), and a ferulic acid dimer for their effects on lipopolysaccharide-stimulated cyclooxygenase-2 expression in RAW 264.7 macrophages [1]. At 100 μM concentration, isoferulic acid markedly inhibited LPS-induced COX-2 gene expression, whereas ferulic acid exhibited no inhibitory activity [1]. DPPH radical scavenging assays further distinguished these isomers: IC50 values were 0.145 mM for ferulic acid, 40.20 mM for isoferulic acid, and 3.16 mM for the ferulic acid dimer [1]. This demonstrates that shifting the hydroxyl and methoxy groups between positions 3 and 4 produces profound functional divergence in both anti-inflammatory signaling and antioxidant capacity [1].

Anti-inflammatory Research COX-2 Inhibition Pharmacology

CYP1A2-Mediated Metabolic Distinction

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is identified as a predicted metabolite generated specifically by CYP1A2-mediated metabolism of 3-(4-methoxyphenyl)prop-2-enoic acid, as annotated by BioTransformer [1]. This metabolic route is distinct from the biosynthesis and metabolism of ferulic acid (4-hydroxy-3-methoxycinnamic acid), which arises from phenylalanine and tyrosine metabolism via the phenylpropanoid pathway , and isoferulic acid, which is associated with chlorogenic acid metabolism [2]. The CYP1A2-specific metabolic origin confers unique relevance for studies of cytochrome P450-mediated xenobiotic transformations and distinguishes this compound from plant-derived hydroxycinnamic acids that originate from primary phenylpropanoid biosynthesis [1].

Metabolomics Xenobiotic Metabolism Biomarker Discovery

Predicted ADMET Profile for Cellular Assays

In silico ADMET prediction via admetSAR 2 indicates that 3-(2-hydroxy-4-methoxyphenyl)prop-2-enoic acid exhibits high probability of human intestinal absorption (98.91%), favorable Caco-2 permeability (86.81%), and predicted human oral bioavailability (60.00%) [1]. The compound is predicted not to be a P-glycoprotein substrate (96.03%) or inhibitor (97.97%), nor an OCT2 inhibitor (100.00%), suggesting minimal transporter-mediated efflux or drug-drug interaction potential in cellular assay systems [1]. Subcellular localization is predicted to be mitochondrial (87.99%) [1]. These computational parameters provide a baseline for assay design—the compound's predicted permeability and non-efflux characteristics support its use in cell-based studies without confounding transporter interactions that might complicate interpretation.

ADMET Drug Discovery Assay Development

Optimal Application Scenarios


Analytical Reference Standard for Isomer Profiling

This compound serves as an essential analytical reference standard for distinguishing the 2-hydroxy-4-methoxy substitution pattern from other hydroxy-methoxycinnamic acid isomers (ferulic acid, isoferulic acid, and 4-methoxycinnamic acid) in complex plant extracts or biological matrices. The demonstrated chromatographic separation via capillary electrophoresis confirms that each constitutional isomer exhibits distinct migration behavior [1]. Use as a reference standard enables accurate peak assignment and quantification in HPLC, UPLC, or CE methods where hydroxycinnamic acid profiling is required. Analytical-grade procurement (≥98% purity by HPLC) is recommended for method validation, quality control of botanical extracts, and metabolomics studies involving phenylpropanoid pathway intermediates [2].

Structure-Activity Relationship Studies

The compound is specifically suited for structure-activity relationship investigations examining how hydroxyl and methoxy positional arrangements modulate biological function. The tyrosinase inhibition study establishes that 2-hydroxy substitution abolishes diphenolase inhibitory activity, whereas 4-hydroxy and 4-methoxy substitutions confer potent, reversible inhibition with distinct kinetic mechanisms [3]. Additionally, the anti-mycobacterial selectivity associated with 2-hydroxy-substituted cinnamic acids provides a foundation for medicinal chemistry programs exploring positional isomerism effects on antimicrobial activity [4]. Researchers investigating structure-function relationships among hydroxycinnamic acids should procure this specific isomer alongside ferulic acid and isoferulic acid to enable systematic comparative analyses of isomer-dependent biological outcomes.

CYP1A2 Metabolic Pathway Research

Given its identification as a CYP1A2-generated metabolite of 3-(4-methoxyphenyl)prop-2-enoic acid [5], this compound is applicable in studies examining cytochrome P450 1A2-mediated xenobiotic transformations. The predicted ADMET profile—including high Caco-2 permeability (86.81%) and absence of P-glycoprotein substrate liability (96.03%)—supports its use as a model substrate or metabolite standard in cellular metabolism assays without confounding transporter-mediated efflux effects [6]. Applications include in vitro hepatocyte incubation studies to validate CYP1A2 activity, metabolite identification in pharmacokinetic investigations, and development of LC-MS/MS methods for quantifying hydroxycinnamic acid metabolites in biological fluids.

Phytochemical Research in Artemisia Species

This compound is documented as a natural constituent of Artemisia dracunculus (tarragon) and is proposed as a biosynthetic intermediate in the formation of 7-methoxycoumarin (herniarin) [7]. Researchers investigating phenylpropanoid metabolism in Artemisia species or studying the enzymology of coumarin biosynthesis may employ this compound as an authentic reference standard for pathway intermediate identification. The compound's specific substitution pattern distinguishes it from the more abundant ferulic and isoferulic acids typically encountered in plant metabolomics, making it valuable for targeted phytochemical analysis of less-common hydroxycinnamic acid constituents [7].

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